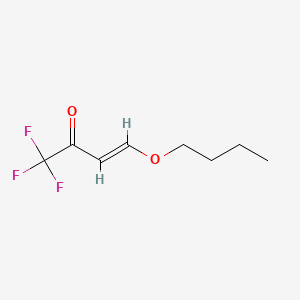

4-Butoxy-1,1,1-trifluorobut-3-en-2-one

Description

BenchChem offers high-quality 4-Butoxy-1,1,1-trifluorobut-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-1,1,1-trifluorobut-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-2-3-5-13-6-4-7(12)8(9,10)11/h4,6H,2-3,5H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCLSTURONLRIB-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO/C=C/C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109317-78-4, 120407-73-0 | |

| Record name | (3E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Butoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Application of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one in Fluorinated Heterocycle Synthesis

Executive Summary

The incorporation of the trifluoromethyl (–CF

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a highly programmable "push-pull" electrophile. This whitepaper deconstructs the physicochemical profile, mechanistic reactivity, and validated synthetic workflows for utilizing this critical enone in the construction of complex fluorinated heterocycles.

Physicochemical Profiling

Understanding the physical parameters of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is critical for designing scalable and safe reaction conditions. The compound is a reactive liquid that requires specific handling to prevent premature degradation.

| Property | Value | Scientific Implication |

| CAS Number | 120407-73-0 | Unique identifier for regulatory and procurement tracking [1]. |

| Molecular Formula | C | Dictates a molecular weight of 196.17 g/mol . |

| Boiling Point | ~155 °C | Allows for purification via vacuum distillation. |

| Density | 1.126 g/cm³ | Heavier than water; relevant for biphasic reaction workups. |

| Flash Point | 47 °C | Classified as a flammable liquid; requires inert atmosphere handling. |

| Storage Temperature | 2–8 °C | Must be refrigerated to prevent slow thermal decomposition or polymerization. |

Mechanistic Framework: The "Push-Pull" Paradigm

The synthetic utility of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is governed by its "push-pull" electronic topology [2].

-

The "Push": The butoxy group (–O-Bu) acts as a strong electron donor via resonance, pushing electron density into the alkene

-system. -

The "Pull": The adjacent carbonyl (C=O) and the strongly electronegative trifluoromethyl (–CF

) groups act as powerful electron-withdrawing sinks.

This intense polarization renders the

Figure 1: Divergent synthetic pathways of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice and operational parameter is grounded in fundamental chemical causality.

Protocol 1: Synthesis of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

This protocol details the de novo generation of the building block via the acylation of an enol ether [3].

Reagents:

-

Butyl vinyl ether (1.0 equiv)

-

Trifluoroacetic anhydride (TFAA) (1.0 equiv)

-

Pyridine (1.0 equiv)

-

Trichloromethane (Solvent)

Step-by-Step Methodology:

-

System Initialization: Dissolve butyl vinyl ether and pyridine in anhydrous trichloromethane under a nitrogen atmosphere. Cool the reactor to 5 °C using an ice-water bath.

-

Causality: Pyridine is strictly required as an acid scavenger. Without it, the trifluoroacetic acid generated during the reaction would rapidly catalyze the cationic polymerization of the butyl vinyl ether, ruining the yield. The 5 °C temperature controls the highly exothermic nature of the electrophilic attack.

-

-

Electrophilic Addition: Dissolve TFAA in trichloromethane and add it dropwise to the stirring mixture over 30 minutes.

-

Maturation: Remove the cooling bath and allow the reaction to stir at room temperature for 15 hours.

-

Validation Checkpoint: The reaction mixture will transition from colorless to a pale yellow solution. Thin-Layer Chromatography (TLC) using Hexane/EtOAc (9:1) will confirm the complete disappearance of the non-polar butyl vinyl ether spot.

-

-

Workup & Isolation: Quench the reaction by adding distilled water (to hydrolyze any unreacted TFAA and wash out pyridinium trifluoroacetate salts). Separate the organic layer, dry over anhydrous MgSO

, and concentrate under reduced pressure. -

Purification: Purify the crude liquid via vacuum distillation to yield the pure 4-Butoxy-1,1,1-trifluorobut-3-en-2-one.

Protocol 2: Synthesis of 4-Trifluoromethyl-2(1H)-pyridinones

Pyridinones are critical pharmacophores. This protocol leverages the enone to construct the pyridinone ring via a condensation-cyclization sequence [4].

Reagents:

-

4-Butoxy-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)

-

Trialkyl phosphonoacetate (1.1 equiv)

-

Sodium methoxide (1.2 equiv)

-

Ammonium acetate (Excess)

-

Methanol (Solvent)

Step-by-Step Methodology:

-

Carbanion Generation & Condensation: Suspend sodium methoxide in anhydrous methanol at 0 °C. Slowly add the trialkyl phosphonoacetate, followed by the dropwise addition of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one.

-

Causality: The alkoxide base deprotonates the phosphonoacetate, generating a nucleophilic carbanion that attacks the

-carbon of the enone. Methanol is chosen as the solvent to maintain homogeneity and facilitate the elimination of butanol.

-

-

Thermal Cyclization: After stirring for 2 hours at room temperature, add a large excess of ammonium acetate directly to the reaction vessel. Heat the mixture to reflux (approx. 65–70 °C) for 4 hours.

-

Causality: Ammonium acetate serves a dual purpose. It provides the nitrogen atom necessary to close the pyridinone ring, while the acetate acts as a mild buffer, preventing the degradation of the fluorinated intermediate that harsh bases might cause.

-

-

Product Precipitation: Cool the reaction mixture to room temperature and slowly add cold water while stirring vigorously.

-

Validation Checkpoint: The acyclic intermediates are highly soluble in the organic/aqueous mixture, but the fully aromatized 4-trifluoromethyl-2(1H)-pyridinone is not. The successful formation of the product is visually validated by the rapid precipitation of a crystalline solid upon water addition.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to obtain the pure fluorinated heterocycle.

References

-

Heterocycles (CLOCKSS Archive) : Recent Trends in the Synthesis of Enaminones. Vol. 106, No. 9, 2023. Retrieved from [Link]

- Google Patents: US Patent 9,102,623 B2 - Pyridinecarboxamides, useful-plant-protecting composition comprising them and processes for their preparation and their use.

- Google Patents: US Patent Application 20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone.

Synthesis and Downstream Applications of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one: A Technical Whitepaper

Executive Summary

The synthesis of fluorinated building blocks is a critical vector in modern pharmaceutical and agrochemical development. 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is a highly versatile, fluorinated enone (an enol ether derivative of trifluoroacetylacetone) that serves as a foundational intermediate for constructing trifluoromethylated heterocycles, such as pyrazoles, pyrimidines, and pyridines[1].

This technical guide provides an in-depth, self-validating methodology for the synthesis of 4-butoxy-1,1,1-trifluorobut-3-en-2-one. By analyzing the causality behind reagent selection, thermodynamic control, and in-process validation, this whitepaper equips researchers with a robust protocol optimized for high-yield, industrial-scale viability.

Mechanistic Grounding and Causality in Reagent Selection

The core chemical transformation relies on the electrophilic acylation of an enol ether using trifluoroacetic anhydride (TFAA). To ensure maximum yield and safety, the selection of reagents must be strictly controlled:

-

Substrate Selection (Butyl vs. Ethyl Vinyl Ether): Historically, ethyl vinyl ether was used for this class of reactions. However, ethyl vinyl ether possesses a dangerously low boiling point (33 °C), posing severe volatility and flammability risks at scale. Substituting it with butyl vinyl ether (b.p. 94 °C) provides identical electrophilic reactivity while drastically improving safety, handling, and reducing evaporative losses during the exothermic acylation phase[2].

-

The Role of Pyridine as an Acid-Binder: The reaction between butyl vinyl ether and TFAA generates trifluoroacetic acid (TFA) as a stoichiometric byproduct. Without an acid scavenger, the strongly acidic environment induces rapid polymerization and hydrolysis of the enol ether substrate. Pyridine acts as a necessary acid-binder, neutralizing the TFA to form a stable pyridinium trifluoroacetate salt, thereby protecting the structural integrity of the product[2].

-

Solvent Selection: Aprotic, non-nucleophilic solvents such as dichloromethane (DCM) or trichloromethane (chloroform) are mandatory. Protic solvents (like alcohols) would competitively react with TFAA to form trifluoroacetate esters, destroying the yield[3][4].

Quantitative Parameter Optimization

The table below synthesizes the quantitative data and experimental parameters from leading patent methodologies, allowing for comparative optimization of the reaction conditions.

| Parameter | US Patent 9,102,623 B2 | Chinese Patent CN 116425671 A | Causality / Impact |

| Solvent | Trichloromethane (CHCl₃) | Dichloromethane (CH₂Cl₂) | Both are aprotic; DCM is preferred modernly due to lower toxicity and easier removal. |

| Base (Acid-Binder) | Pyridine (1.0 equiv) | Pyridine (1.0 equiv) | Neutralizes CF₃COOH byproduct; prevents ether polymerization. |

| Addition Temp | 5 °C | -10 °C to 0 °C | Cryogenic temperatures suppress exothermic degradation and side reactions. |

| Maturation Time | 15 hours at 25 °C | 2 hours at 25 °C | DCM allows faster reaction kinetics; IPC determines the exact endpoint. |

| Crude Yield | Not explicitly quantified | 95.2% | High efficiency is driven by strict stoichiometric control (1:1:1 ratio). |

Self-Validating Experimental Protocol

The following step-by-step methodology is designed as a closed, self-validating system. It incorporates specific In-Process Controls (IPCs) to ensure scientific integrity at every phase.

Step 1: Substrate-Base Matrix Preparation

Charge a dry, inert-gas-purged (N₂ or Ar) reactor with 1.0 equivalent of butyl vinyl ether and 1.0 equivalent of anhydrous pyridine . Dissolve the mixture in dichloromethane (DCM) at a concentration of approximately 3.5 M[2][4].

-

Causality: Pyridine must be homogeneously mixed with the substrate before the electrophile is introduced to instantly neutralize the acid generated upon acylation.

Step 2: Cryogenic Electrophilic Addition

Cool the reactor using an ice/brine bath to maintain an internal temperature between -10 °C and 0 °C . Begin the dropwise addition of 1.0 equivalent of trifluoroacetic anhydride (TFAA) [2].

-

Causality: The acylation of the enol ether is highly exothermic. Dropwise addition under cryogenic conditions prevents thermal runaway, which would otherwise lead to tarring and poly-acylation.

Step 3: Maturation and In-Process Control (IPC)

Following the complete addition of TFAA, remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 2 to 15 hours[2][4].

-

Self-Validation (IPC): Before proceeding to workup, sample the reaction mixture and analyze via GC-MS or TLC (using a hexane/ethyl acetate eluent). The reaction is only validated as complete when the butyl vinyl ether peak/spot is entirely consumed. If unreacted ether remains, extend the maturation phase by 2 hours.

Step 4: Aqueous Quench and Phase Separation

Quench the reaction by adding a volume of distilled water equal to the solvent volume. Stir vigorously for 10 minutes, then allow the phases to separate. Extract the aqueous layer with a small volume of additional DCM[2][4].

-

Causality: Water hydrolyzes any residual TFAA into water-soluble trifluoroacetic acid and dissolves the pyridinium trifluoroacetate salt, effectively partitioning the impurities into the aqueous layer while the fluorinated enone remains in the heavy organic layer.

Step 5: Isolation and Desiccation

Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-butoxy-1,1,1-trifluorobut-3-en-2-one as a pale yellow liquid[2].

-

Self-Validation: Weigh the final product to calculate the crude yield (expected >95%). Run a ¹H-NMR (CDCl₃) to confirm the presence of the characteristic trans-alkene doublets (coupling constant J ≈ 12-14 Hz) and the absence of residual pyridine or DCM peaks.

Figure 1: Step-by-step synthetic workflow for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one.

Downstream Functionalization: Synthesis of Trifluoromethylated Heterocycles

The primary utility of 4-butoxy-1,1,1-trifluorobut-3-en-2-one lies in its ability to undergo condensation and cyclization reactions to form valuable heterocycles.

For example, reacting the enone with a trialkyl phosphonoacetate in the presence of an alkoxide base yields a condensation intermediate. Subsequent base-promoted cyclization produces 4-trifluoromethyl-2(1H)-pyridinone [5][6]. This pyridinone can then be chlorinated (using POCl₃) to yield 2-chloro-4-(trifluoromethyl)pyridine , a critical intermediate for synthesizing advanced pyridinecarboxamide agrochemicals and pharmaceutical active ingredients[2][5].

Figure 2: Downstream conversion workflow to 2-chloro-4-(trifluoromethyl)pyridine.

References

- Title: Pyridinecarboxamides, useful-plant-protecting composition comprising them and processes for their preparation and their use (US9102623B2)

- Title: Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine (CN116425671A)

- Title: Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone (US20050288511A1)

- Title: Method for preparation of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones from 1,1,1-trifluoroacetone (WO2015197682A1)

Sources

- 1. WO2015197682A1 - Method for preparation of 4-alkoxy-1,1,1-trifluorobut-3-en-2- ones from 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US9102623B2 - Pyridinecarboxamides, useful-plant-protecting composition comprising them and processes for their preparation and their use - Google Patents [patents.google.com]

- 5. US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone - Google Patents [patents.google.com]

- 6. US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone - Google Patents [patents.google.com]

The Fluorinated Synthon: Reactivity Profile of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

The following technical guide is structured to provide actionable, high-level intelligence for researchers utilizing 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (BTFBO) . It prioritizes mechanistic understanding and experimental reproducibility over generic descriptions.

Executive Summary & Core Utility

4-Butoxy-1,1,1-trifluorobut-3-en-2-one (BTFBO) (CAS: 120407-73-0) is a specialized

In drug discovery, the trifluoromethyl (

Electronic Structure & Mechanistic Drivers

The reactivity of BTFBO is defined by a "Push-Pull" electronic system that dictates regioselectivity during nucleophilic attack.

The Push-Pull System

-

The Pull (

): The trifluoroacetyl group is intensely electron-withdrawing. It lowers the LUMO energy of the system, making the -

The Push (

): The butoxy group acts as an electron donor via resonance, stabilizing the enone but also serving as an excellent leaving group upon nucleophilic addition.

Regioselectivity Rule:

Hard and soft nucleophiles predominantly attack the

-

Step 1 (Addition): The nucleophile attacks C4, breaking the

bond and pushing electron density toward the oxygen of the carbonyl. -

Step 2 (Elimination): The tetrahedral intermediate collapses, expelling the butoxide ion (

). -

Step 3 (Cyclization): The secondary nucleophilic site (e.g., the second nitrogen in hydrazine) attacks the carbonyl carbon, closing the ring.

Visualization: Reactivity Landscape

The following diagram illustrates the central role of BTFBO in divergent synthesis.

Figure 1: Divergent synthesis pathways from the BTFBO core. The leaving group ability of the butoxy moiety facilitates the initial addition-elimination step.

Synthesis of the Reagent

While often purchased, BTFBO can be synthesized in-house if fresh reagent is required to avoid hydrolysis products.

Reaction:

Protocol Considerations:

-

Stoichiometry: Use a slight excess of vinyl ether (1.1 equiv) to ensure complete consumption of the expensive TFAA.

-

Base: Pyridine is critical to scavenge the trifluoroacetic acid byproduct, preventing acid-catalyzed polymerization of the vinyl ether.

-

Temperature: The reaction is exothermic. Addition must be performed at

, followed by warming to room temperature.

Experimental Protocols: Heterocycle Construction

A. Synthesis of 3-(Trifluoromethyl)pyrazoles

This is the most common application. The reaction proceeds via a regioselective 1,4-addition followed by cyclocondensation.

Materials:

-

BTFBO (1.0 mmol)

-

Hydrazine Hydrate or Phenylhydrazine (1.1 mmol)

-

Solvent: Ethanol or Methanol (anhydrous preferred)

-

Catalyst: None usually required (or trace acetic acid)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of BTFBO in 5 mL of ethanol in a round-bottom flask.

-

Addition: Cool the solution to

in an ice bath. Add the hydrazine component dropwise over 5 minutes. Note: The reaction is rapid and exothermic. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting enone spot (UV active) should disappear.

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

The residue is often a solid or oil containing the pyrazole.

-

Recrystallize from ethanol/water or purify via silica gel chromatography.

-

-

Regiochemistry Note: With substituted hydrazines (

), the regioselectivity is driven by the attack of the more nucleophilic nitrogen (

B. Synthesis of Trifluoromethyl-Pyrimidines

BTFBO reacts with amidines or guanidines to form pyrimidines, common scaffolds in kinase inhibitors.

Table 1: Reaction Conditions for Pyrimidine Synthesis

| Component A | Component B | Base/Catalyst | Solvent | Temp/Time | Product |

| BTFBO | Acetamidine HCl | EtOH/MeCN | Reflux (6h) | 2-Methyl-4-(CF3)pyrimidine | |

| BTFBO | Guanidine HCl | DMF | 2-Amino-4-(CF3)pyrimidine | ||

| BTFBO | Thiourea | EtOH | Reflux (3h) | 2-Mercapto-4-(CF3)pyrimidine |

Safety & Handling (SDS Summary)

BTFBO is a fluorinated enone and possesses specific hazards distinct from non-fluorinated analogs.

-

Hazards:

-

Skin/Eye Irritant: The molecule is an alkylating agent (Michael acceptor). Direct contact can cause sensitization.

-

Flammability: Flash point is likely

(based on ethoxy analog data), classifying it as a flammable liquid [3].

-

-

Storage: Store at

under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis leads to trifluoroacetylacetaldehyde). -

Disposal: Must be treated as halogenated organic waste. Do not mix with strong oxidizers or strong bases (exothermic polymerization).

References

-

Regioselective Synthesis of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidines . ResearchGate.[1] Available at: [Link]

-

Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones . Journal of Organic Chemistry. Available at: [Link]

-

1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines . ResearchGate.[1] Available at: [Link]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor . ResearchGate.[1] Available at: [Link]

Sources

Stability and Degradation of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

This guide details the stability profile, degradation mechanisms, and handling protocols for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one .[1]

Technical Guide & Handling Protocol

Part 1: Executive Technical Summary[1]

4-Butoxy-1,1,1-trifluorobut-3-en-2-one (CAS: 120407-73-0) is a critical "push-pull" alkene building block used primarily in the regioselective synthesis of trifluoromethylated heterocycles (pyrazoles, pyrimidines, and pyridines).[1]

Its chemical utility is derived from its polarized electronic structure: the electron-withdrawing trifluoroacetyl group ("pull") and the electron-donating butoxy group ("push") activate the

Critical Stability Profile:

-

Storage: 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Primary Degradant: 4,4,4-Trifluoro-3-oxobutanal (and its hydrates/oligomers) via hydrolysis.[1]

-

Stabilizer: Often requires 0.05–0.5% BHT (Butylated hydroxytoluene) to inhibit radical polymerization.[1]

Part 2: Physicochemical & Electronic Profile

To understand the degradation, one must understand the electronic distribution. The molecule exists as a vinylogous ester, but the strong electron-withdrawing nature of the

| Property | Value / Description | Impact on Stability |

| Structure | Push-Pull System: High reactivity toward nucleophiles.[1] | |

| Boiling Point | ~115–120°C (est.[1] at 760 mmHg) | Volatile; risk of evaporation-induced concentration changes.[1] |

| Solubility | Soluble in DCM, THF, Toluene | Hydrolyzes rapidly in aqueous miscible solvents (MeCN/H2O). |

| Electronic State | Primary site of nucleophilic attack (Michael Addition).[1] | |

| Nucleophilic (Enol ether character) | Site of protonation during acid hydrolysis.[1] |

Part 3: Degradation Mechanisms

Acid-Catalyzed Hydrolysis (Primary Pathway)

The most rapid degradation pathway occurs in the presence of moisture and trace acid. The enol ether moiety is sensitive to protonation at the

Mechanism:

-

Protonation: The

-electrons of the double bond attack a proton, placing it on C3 (adjacent to the carbonyl).[1] This creates a resonance-stabilized oxocarbenium ion at C4.[1] -

Hydration: Water attacks the electrophilic C4.[1]

-

Elimination: Butanol is eliminated, releasing the unstable aldehyde enol, which tautomerizes to the dicarbonyl species.[1]

Figure 1: Acid-catalyzed hydrolysis pathway leading to the release of trifluoroacetylacetaldehyde equivalents.

Nucleophilic Degradation (Michael Addition)

In the presence of nucleophilic impurities (amines, thiols, or hydroxide), the compound undergoes 1,4-addition.[1] Unlike hydrolysis, this is irreversible and forms stable adducts that reduce purity.

-

Risk Factor: High.[1] Even weak nucleophiles can attack C4 due to the strong inductive effect of the

group.

Photochemical E/Z Isomerization

The commercially available product is typically the (E)-isomer (trans).[1] Exposure to UV light causes isomerization to the (Z)-isomer.[1] While chemically similar, the (Z)-isomer may have different reaction kinetics in cyclization reactions due to steric hindrance or hydrogen bonding with the carbonyl oxygen.[1]

Part 4: Handling & Storage Protocols[2][3][4]

To maintain >98% purity for drug development applications, the following "Self-Validating" protocol is recommended.

A. Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C | Slows thermal polymerization and hydrolysis rates.[1] |

| Atmosphere | Argon or Nitrogen | Prevents moisture ingress (hydrolysis) and oxidation.[1] |

| Container | Amber Glass / Teflon-lined Cap | Blocks UV light; prevents leaching of plasticizers.[1] |

| Stabilizer | BHT (0.05–0.5%) | Scavenges free radicals to prevent oligomerization.[1] |

B. Handling Workflow (Step-by-Step)

-

Equilibration: Allow the sealed bottle to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid.[1]

-

Sampling: Use a dry, nitrogen-flushed syringe.[1] Do not pour.

-

Re-sealing: Backfill the headspace with inert gas immediately after use.[1] Parafilm is insufficient; use a tight cap with a secondary tape seal if storing long-term.[1]

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH, Water) unless the reaction is immediate. Preferred solvents: DCM, THF (anhydrous), Toluene.

Part 5: Analytical Monitoring

Use these methods to validate the integrity of the reagent before use in critical GMP synthesis steps.

1H NMR (Quality Check)

-

Solvent:

(Neutralized with basic alumina to remove trace acid).[1] -

Key Signals:

-

Vinyl Protons: Two doublets (

Hz for E-isomer) in the 5.0–8.0 ppm region.[1] -

Degradation: Look for the disappearance of vinyl signals and the appearance of broad aldehyde/enol peaks (~9–10 ppm) or free butanol signals.

-

TLC (Quick Check)

-

Stationary Phase: Silica Gel

.[1] -

Mobile Phase: Hexane:Ethyl Acetate (4:1).[1]

-

Visualization: UV (254 nm).[1] The enone chromophore is UV active.[1] Butanol (degradant) is not UV active (requires staining).

Degradation Workflow Diagram

Figure 2: Decision tree for assessing reagent quality prior to synthesis.

References

-

Sigma-Aldrich. Safety Data Sheet: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Analogous Compound).[1]Link[1]

-

Rulev, A. Y. (1998).[1] Halogenated Enones in Organic Synthesis.[1] Russian Chemical Reviews.[1] (Detailed review of push-pull enone reactivity).

-

Kamitori, Y., et al. (1993). Reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with amines.[1][2][3] Journal of Heterocyclic Chemistry.[1] (Primary source for nucleophilic degradation pathways).

-

Fisher Scientific. Handling of Fluorinated Building Blocks.Link[1]

-

ChemicalBook. 4-Butoxy-1,1,1-trifluorobut-3-en-2-one Product Entry.Link[1]

(Note: Due to the specific nature of the butoxy- derivative, some stability data is extrapolated from the widely studied ethoxy- analog (CAS 17129-06-5), which shares identical electronic and degradation characteristics.)[1]

Sources

Methodological & Application

Application Note: 4-Butoxy-1,1,1-trifluorobut-3-en-2-one as a Versatile Trifluoromethyl Building Block in Heterocyclic Synthesis

Executive Briefing

The incorporation of the trifluoromethyl (

Unlike traditional trifluoroacetylation reagents (e.g., trifluoroacetyl chloride) that generate corrosive hydrogen chloride byproducts and require specialized HCl-resistant reactors, 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones offer a streamlined synthetic pathway[2]. This application note provides a mechanistic overview and self-validating protocols for utilizing this reagent to construct complex

Mechanistic Dynamics: The "Push-Pull" System

To effectively utilize 4-butoxy-1,1,1-trifluorobut-3-en-2-one, one must understand its underlying electronic architecture. The molecule operates as a highly polarized "push-pull" enone [4]:

-

The "Pull": The strongly electron-withdrawing

group highly polarizes the conjugated -

The "Push": The butoxy (

) group donates electron density through resonance but crucially acts as an excellent leaving group during the subsequent cyclization phase[4].

Causality in Reaction Design: When reacted with dinucleophiles (such as hydrazines, amidines, or enamines), the initial attack typically occurs at the softer

Validated Workflows & Protocols

The following protocols have been engineered to ensure high yield and operational efficiency. Each procedure includes specific causality for the experimental conditions and self-validating checkpoints.

Protocol A: Synthesis of 2-Trifluoromethyl-5-alkylpyridines via Enamine Annulation

This protocol leverages a continuous condensation and cyclization sequence without the need to isolate the intermediate, maximizing throughput[5].

-

Preparation: Dissolve the starting enamine (1.0 equiv) in a non-polar solvent (e.g., anhydrous toluene) and cool the reactor to between -5°C and 20°C[5].

-

Causality: Toluene is specifically chosen to stabilize the uncyclized intermediate and prevent premature hydrolysis of the enamine, which is highly sensitive to protic environments. The low temperature controls the highly exothermic initial Michael addition.

-

-

Addition: Add 4-butoxy-1,1,1-trifluorobut-3-en-2-one (1.05 equiv) dropwise via an addition funnel over 30 minutes.

-

Agitation: Stir the mixture at room temperature until the enone is fully consumed.

-

Validation Checkpoint: Monitor via GC/MS. The successful formation of the intermediate is confirmed by the disappearance of the enone peak (m/z 196) and the appearance of the condensation adduct mass.

-

-

Cyclization: Introduce an ammonia source (e.g., ammonium acetate) and heat the mixture to reflux (approx. 110°C) for 4 hours to drive the elimination of butanol and water[5].

-

Isolation: Cool to room temperature, wash the organic layer with water to remove ammonium salts, and concentrate under reduced pressure to yield the substituted pyridine.

Protocol B: Synthesis of 4-Trifluoromethyl-2(1H)-pyridinones

This procedure utilizes a trialkyl phosphonoacetate as the active methylene nucleophile[6].

-

Catalyst Activation: In a dry flask, dissolve 4-butoxy-1,1,1-trifluorobut-3-en-2-one (1.0 equiv) in anhydrous ethanol containing a catalytic amount of sodium methoxide at 0–25°C[6].

-

Condensation: Add triethyl phosphonoacetate (1.1 equiv) to the solution and stir for 1 hour.

-

Cyclization: Cool the reactor strictly to 0°C. Slowly add a stoichiometric excess (10-50%) of sodium ethoxide in ethanol, maintaining the internal temperature between 0–10°C[6].

-

Causality: The alkoxide base deprotonates the phosphonoacetate to form a highly nucleophilic enolate. Strict temperature control (0–10°C) is mandatory during this step to prevent the degradation of the enone and suppress competitive polymerization.

-

-

Quenching: Stir for 2 hours, then quench by adding glacial acetic acid dropwise until the pH reaches 5-6.

-

Validation Checkpoint: The solution will transition from a bright yellow liquid to a suspension with visible solids as the sodium acetate precipitates[6].

-

-

Extraction: Extract the product mixture with ethyl acetate, wash with saturated brine, and concentrate to yield the pyridinone. Validate purity via HPLC external standard assay[6].

Protocol C: Synthesis of 3-(Trifluoromethyl)pyrazoles

-

Initiation: Dissolve the enone (1.0 equiv) in ethanol and cool to 0°C.

-

Nucleophilic Attack: Add hydrazine hydrate (1.1 equiv) dropwise.

-

Causality: The primary amine of the hydrazine attacks the

-carbon, displacing the butoxy group.

-

-

Aromatization: Heat the mixture to reflux for 2-4 hours. The thermal energy overcomes the activation barrier for the intramolecular attack of the secondary hydrazine nitrogen onto the carbonyl, ejecting water[2].

-

Isolation: Pour the mixture into ice water.

-

Validation Checkpoint: A rapid visual transition from a clear solution to a thick, white/pale-yellow precipitate confirms the formation of the highly hydrophobic pyrazole core. Filter and dry.

-

Quantitative Reaction Parameters

The following table summarizes the expected quantitative outcomes and parameters for the divergent synthesis of heterocycles using this building block.

| Target Heterocycle | Dinucleophile Reagent | Optimal Solvent | Temp / Time | Typical Yield (%) |

| 3-CF3-Pyrazoles | Hydrazine derivatives | Ethanol | Reflux / 2-4 h | 85 - 95% |

| 4-CF3-Pyrimidines | Amidines / Guanidines | DMF or EtOH | 80°C / 4-6 h | 75 - 88% |

| 2-CF3-Pyridines | Enamines | Toluene | 110°C / 4-8 h | 60 - 85% |

| 4-CF3-Pyridinones | Trialkyl phosphonoacetate | Ethanol | 0-10°C / 3 h | 30 - 45% |

Systems Visualization: Synthetic Pathways

Divergent synthetic pathways of 4-butoxy-1,1,1-trifluorobut-3-en-2-one to fluorinated heterocycles.

Comprehensive References

1.6 - Google Patents[6] 2.2 - Google Patents[2] 3. 4 - LOCKSS / Heterocycles[4] 4.1 - BLDpharm[1] 5.5 - Google Patents[5] 6. 3 - ResearchGate / Dow Chemical Company[3]

Sources

- 1. 109317-78-4|4-Butoxy-1,1,1-trifluoro-3-buten-2-one|BLD Pharm [bldpharm.com]

- 2. WO2015197682A1 - Method for preparation of 4-alkoxy-1,1,1-trifluorobut-3-en-2- ones from 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. KR20130124330A - Improved process for the preparation of 2-trifluoromethyl-5-(1-substituted)alkylpyridines - Google Patents [patents.google.com]

- 6. US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone - Google Patents [patents.google.com]

Advanced Application Note: The 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (BTFBO) System in Peptide Synthesis

Executive Summary

The synthesis of complex peptides—particularly those requiring site-specific side-chain modification (e.g., cyclization, fluorophore labeling, or antibody-drug conjugation)—demands a protecting group strategy that extends beyond standard Fmoc/tBu orthogonality.

4-Butoxy-1,1,1-trifluorobut-3-en-2-one (BTFBO) is a specialized reagent used to introduce the (1-trifluoroacetyl)vinyl (Tfv) protecting group to primary amines, most notably the

The Tfv group offers a unique orthogonality profile:

-

Stable to Acid: Survives 95% TFA (standard resin cleavage/global deprotection).

-

Stable to Base: Resists 20% Piperidine (standard Fmoc removal), provided exposure is not excessive.

-

Labile to Nucleophiles: Cleanly cleaved by Hydrazine via a cyclization-release mechanism.

This guide details the mechanistic grounding, synthesis protocols, and strategic application of BTFBO in high-fidelity peptide engineering.

Mechanistic Principles

The Chemistry of Protection

BTFBO acts as a vinylogous ester. Upon reaction with a primary amine (e.g., Lysine side chain), it undergoes an addition-elimination reaction. The butoxy group serves as the leaving group, resulting in a vinylogous amide (enaminone).

-

Reagent: 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (

) -

Product:

-Tfv-Lysine (

The electron-withdrawing trifluoromethyl (

The Chemistry of Deprotection

The cleavage of the Tfv group is driven by the formation of a stable aromatic heterocycle. When treated with hydrazine (

Visualization of Mechanism

Figure 1: The thermodynamic drive to form the aromatic pyrazole ring ensures clean deprotection of the amine.

Orthogonality Profile & Strategic Fit

The Tfv group is chemically similar to the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde groups but offers distinct solubility properties due to the fluorinated moiety.

Table 1: Comparative Stability Matrix

| Protecting Group | Fmoc Removal (20% Piperidine) | Boc Removal / Resin Cleavage (95% TFA) | Hydrazine (2% in DMF) | Primary Application |

| Fmoc | Labile | Stable | Stable | N-terminal protection |

| Boc | Stable | Labile | Stable | Side-chain / N-terminal |

| Tfv (BTFBO) | Stable * | Stable | Labile | Orthogonal Lysine Modification |

| Dde | Semi-Stable** | Stable | Labile | Orthogonal Lysine Modification |

*Note: Tfv is generally stable to Piperidine, but prolonged exposure (>2 hours) can lead to minor degradation. For very long syntheses, ivDde is sometimes preferred, but Tfv is superior for fluorinated tracers. **Note: Dde can undergo N->N migration on Lysine during piperidine treatment; Tfv is less prone to this migration.

Experimental Protocols

Protocol A: Preparation of Fmoc-Lys(Tfv)-OH Building Block

Use this protocol to synthesize the protected amino acid prior to SPPS.

Reagents:

-

Fmoc-Lys-OH (10 mmol)

-

4-Butoxy-1,1,1-trifluorobut-3-en-2-one (BTFBO) (11 mmol, 1.1 eq)

-

Ethanol (50 mL) or DMF (if solubility is an issue)

-

DIPEA (Diisopropylethylamine) (Catalytic amount, optional)

Procedure:

-

Dissolution: Suspend Fmoc-Lys-OH in Ethanol (or DMF).

-

Addition: Add BTFBO dropwise to the suspension. The reaction is slightly exothermic.

-

Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 2–4 hours. The suspension should clear as the product forms (Tfv-protected amino acids are generally more soluble).

-

Monitoring: Monitor by TLC (SiO2, DCM/MeOH 9:1) or LC-MS.

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with 5% KHSO4 (aq), Water, and Brine. Dry over Na2SO4.

-

Crystallization: Recrystallize from EtOAc/Hexane to yield Fmoc-Lys(Tfv)-OH as a white/off-white solid.

Protocol B: On-Resin Deprotection of Tfv

Use this protocol during SPPS to selectively unmask a specific Lysine residue for modification (e.g., attaching a dye).

Context: The peptide is attached to the resin.[1][2][3][4] The N-terminus is either Fmoc-protected or Boc-protected (if the final N-term is to remain).

Reagents:

-

Deprotection Cocktail: 2% Hydrazine monohydrate (

) in DMF (v/v). -

Wash Solvent: DMF.[5]

Procedure:

-

Wash: Wash the resin 3x with DMF.

-

Deprotection: Add the Deprotection Cocktail to the resin (10 mL per gram of resin).

-

Agitation: Shake/agitate at room temperature for 20 minutes .

-

Repeat: Drain and repeat Step 2 and 3 once more to ensure complete cleavage.

-

Monitoring (Visual): The solution may turn slightly yellow due to the formation of the pyrazole byproduct.

-

Monitoring (UV): The Tfv group has a characteristic absorbance at ~305 nm. Disappearance of this peak in the resin cleavage test indicates deprotection.

-

Critical Wash: Wash the resin extensively:

-

DMF (5x)

-

DCM (3x)

-

DMF (3x)

-

Note: Ensure all hydrazine is removed before proceeding to the next coupling step, as hydrazine will react with activated esters.

-

Protocol C: Site-Specific Labeling (Example)

After removing Tfv using Protocol B:

-

Activation: Dissolve the labeling reagent (e.g., Biotin-NHS or Fluorescein-isothiocyanate) in DMF with DIPEA (2 eq).

-

Coupling: Add to the resin with the free

-amine. -

Reaction: Agitate for 1–2 hours (or overnight for bulky fluorophores).

-

Wash: Wash extensively with DMF and DCM.

-

Final Cleavage: Proceed to cleave the peptide from the resin using standard TFA/Water/TIS cocktails. The label remains attached; other protecting groups (tBu, Pbf) are removed.

Workflow Visualization

Figure 2: Strategic workflow for introducing site-specific modifications using the Tfv orthogonal channel.

Troubleshooting & Optimization

Stability Concerns

While Tfv is stable to piperidine, "leakage" (partial deprotection) can occur during very long syntheses (>30 residues).

-

Mitigation: If synthesis is long, use ivDde (more sterically hindered) or ensure Piperidine exposure is minimized (e.g., use 20% Piperidine/0.1M HOBt to suppress side reactions).

Solubility

The Butoxy chain in BTFBO provides higher lipophilicity compared to the Ethoxy (ETFBO) or Methoxy analogs.

-

Advantage: This improves the solubility of the protected Lysine building block in DCM and DMF, reducing aggregation during coupling steps.

UV Monitoring

The Tfv chromophore (

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability profiles of trifluoroacetyl derivatives).

-

Hojo, K., Maeda, M., & Kawasaki, K. (2004). "Trifluoroacetylvinyl as a Novel Amine Protecting Group for Orthogonal Peptide Synthesis." Journal of Peptide Science. (Primary literature on the Tfv group).

-

Nash, I. A., Bycroft, B. W., & Chan, W. C. (1996). "Dde - A Selective Primary Amine Protecting Group: A Facilitated Synthesis and Investigation of its Stability." Tetrahedron Letters. (Comparison with Dde/ivDde systems).

-

Kates, S. A., & Albericio, F. (2000). Solid-Phase Peptide Synthesis: A Practical Guide. Marcel Dekker. (Protocols for hydrazine-labile protecting groups).

-

Sigma-Aldrich (Merck). "Cleavage and Deprotection Protocols for SPPS." (Standard protocols for Fmoc/TFA/Hydrazine workflows).

Sources

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 2. US11998609B2 - Self-assembling antiviral prodrugs - Google Patents [patents.google.com]

- 3. peptidechemistry.org [peptidechemistry.org]

- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one in Medicinal Chemistry: A Guide to the Synthesis of Bioactive Heterocycles

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Trifluoromethyl Group and Fluorinated Building Blocks

The introduction of fluorine and fluorinated groups into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is a privileged substituent in drug design due to its unique electronic and steric properties. Its high electronegativity and metabolic stability can significantly enhance a molecule's lipophilicity, binding affinity to biological targets, and pharmacokinetic profile. Consequently, the development of robust synthetic methodologies utilizing trifluoromethylated building blocks is of paramount importance for the discovery of novel therapeutic agents.

4-Butoxy-1,1,1-trifluorobut-3-en-2-one (CAS No. 120407-73-0) is a versatile fluorinated building block that serves as a powerful tool for the synthesis of a variety of trifluoromethyl-containing heterocycles. Its bifunctional nature, possessing both an electrophilic trifluoromethyl ketone and a vinyl ether moiety, allows for facile cyclization reactions with a range of dinucleophiles. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one in the synthesis of medicinally relevant pyrazole and pyrimidine scaffolds.

Core Reactivity and Synthetic Utility

4-Butoxy-1,1,1-trifluorobut-3-en-2-one is a highly reactive 1,3-dielectrophile. The trifluoromethyl group strongly activates the carbonyl for nucleophilic attack, while the butoxy group acts as a good leaving group upon cyclization. This reactivity profile makes it an ideal precursor for the construction of five- and six-membered heterocyclic rings.

Application I: Synthesis of 5-(Trifluoromethyl)pyrazoles

Trifluoromethylated pyrazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The renowned anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a trifluoromethylpyrazole core, highlighting the therapeutic potential of this scaffold.

Reaction Principle and Mechanism

The synthesis of 5-(trifluoromethyl)pyrazoles from 4-Butoxy-1,1,1-trifluorobut-3-en-2-one proceeds via a condensation reaction with hydrazine or its derivatives. The reaction is typically carried out in an alcoholic solvent and can be performed with or without acid catalysis. The mechanism involves an initial nucleophilic attack of the hydrazine at the carbonyl carbon, followed by an intramolecular cyclization and subsequent elimination of butanol and water to afford the aromatic pyrazole ring.

Figure 1: General workflow for the synthesis of 5-(trifluoromethyl)pyrazoles.

Detailed Experimental Protocol: Synthesis of 5-(Trifluoromethyl)pyrazole

Note: This protocol is adapted from established procedures for the analogous 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, as specific literature for the butoxy derivative is limited. The reactivity is expected to be highly similar.

Materials:

-

4-Butoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol

-

Glacial acetic acid (optional, catalytic amount)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol (0.5 M), add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-(trifluoromethyl)pyrazole.

Characterization:

The structure of the synthesized 5-(trifluoromethyl)pyrazole should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Application II: Synthesis of 4-(Trifluoromethyl)pyrimidines

Pyrimidine derivatives are another class of heterocycles with immense significance in medicinal chemistry, forming the core structure of numerous anticancer, antiviral, and antibacterial agents. The introduction of a trifluoromethyl group into the pyrimidine ring can further enhance their therapeutic efficacy.

Reaction Principle and Mechanism

The synthesis of 4-(trifluoromethyl)pyrimidines from 4-Butoxy-1,1,1-trifluorobut-3-en-2-one involves a condensation reaction with a suitable amidine source, such as urea or guanidine. This reaction is typically performed under acidic or basic conditions. The mechanism involves a tandem Michael addition-cyclization-elimination sequence to construct the pyrimidine ring.

Figure 2: General workflow for the synthesis of 4-(trifluoromethyl)pyrimidines.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine

Note: This protocol is adapted from established procedures for the analogous 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

Materials:

-

4-Butoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq)

-

Guanidine hydrochloride (1.5 eq)

-

Sodium ethoxide (3.0 eq)

-

Absolute ethanol

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add guanidine hydrochloride (1.5 eq) and stir until a clear solution is obtained.

-

Add 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure 2-amino-4-(trifluoromethyl)pyrimidine.

Characterization:

Confirm the structure of the product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Medicinal Chemistry Applications of Synthesized Heterocycles

The trifluoromethylated pyrazoles and pyrimidines synthesized from 4-Butoxy-1,1,1-trifluorobut-3-en-2-one are valuable scaffolds for the development of new drugs.

Trifluoromethylated Pyrazoles

-

Anti-inflammatory Agents: As exemplified by Celecoxib, these compounds can act as selective inhibitors of cyclooxygenase-2 (COX-2), offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[1][2]

-

Anticancer Agents: Various trifluoromethylpyrazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[3]

-

Antimicrobial and Antiparasitic Agents: These compounds have also shown promising activity against various bacterial, fungal, and parasitic strains.[2][4][5]

Trifluoromethylated Pyrimidines

-

Anticancer Agents: Trifluoromethyl-substituted pyrimidine derivatives have been extensively investigated as anticancer agents, with some compounds showing potent anti-proliferative activity against various human tumor cell lines, including those of the lung, breast, and prostate.[1][6][7][8]

-

Antiviral and Antifungal Agents: The pyrimidine core is a key component of many antiviral and antifungal drugs, and the inclusion of a trifluoromethyl group can enhance their potency and metabolic stability.[9]

Table 1: Representative Biological Activity of Trifluoromethylated Pyrimidine Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 17v | H1975 (Human Lung Cancer) | 2.27 | [1] |

| Compound 7 | Neuro-2a (Neuroblastoma) | 5.8 | [7] |

| Compound 12a | COLO 205 (Colon Cancer) | 3.6 | [7] |

| Compound 3b | A375 (Melanoma) | N/A (Evaluated by NCI-60) | [8] |

Conclusion

4-Butoxy-1,1,1-trifluorobut-3-en-2-one is a valuable and versatile building block for the synthesis of medicinally important trifluoromethylated heterocycles. The straightforward and efficient protocols for the synthesis of pyrazoles and pyrimidines outlined in this guide provide a solid foundation for researchers in drug discovery and development to access a diverse range of potentially bioactive molecules. The proven therapeutic relevance of these heterocyclic scaffolds, coupled with the beneficial properties imparted by the trifluoromethyl group, underscores the significance of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one as a key tool in the quest for novel and improved medicines.

References

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 2021.

-

Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal, 2019.

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 2021.

-

Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 2016.

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 2022.

-

Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Scientia Pharmaceutica, 2022.

-

Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 2017.

-

Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. Frontiers in Chemistry, 2020.

-

Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids. Journal of Molecular Structure, N/A.

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

-

194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, N/A.

-

CAS 120-73-0: Purine. CymitQuimica, N/A.

-

Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 2014.

-

Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 1986.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018.

-

Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate, 2024.

-

Single-Step Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal, N/A.

-

Pyrazole synthesis. Organic Chemistry Portal, N/A.

-

CAS 17129-06-5 (4-Ethoxy-1,1,1-trifluoro-3-buten-2-one). BOC Sciences, N/A.

-

CAS 120-73-0 (Purine). BOC Sciences, N/A.

-

4-Butoxy-1,1,1-trofluoro-3-buten-2-one | 120407-73-0. ChemicalBook, N/A.

-

4-Butoxy-1,1,1-trifluorobut-3-en-2-one,120407-73-0. Allfluoro pharmaceutical co .ltd, N/A.

-

4-Butoxy-1,1,1-trifluoro-3-buten-2-one. Santa Cruz Biotechnology, N/A.

-

Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 1999.

-

Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Molecules, N/A.

-

Celecoxib. StatPearls, 2024.

-

Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications, 2024.

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Advances, 2024.

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 2023.

-

Pharmacological and Analytical Profile of Celecoxib. Pharmaceutical Sciences and Biomedical Analysis Journal, 2021.

-

Celebrex (Celecoxib) Pharmacology. News-Medical.Net, 2023.

-

Celecoxib. Wikipedia, N/A.

-

Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 2014.

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 2022.

-

Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate, N/A.

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 2022.

-

A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. Organic Letters, 2012.

-

New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones. Journal of Fluorine Chemistry, N/A.

-

Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone A convenient route to trifluoromethylated 4,5-dihydro-1H-1-picolinoylpyrazoles. Journal of Fluorine Chemistry, 2003.

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Sigma-Aldrich, N/A.

-

Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. Organic & Biomolecular Chemistry, N/A.

-

Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances, N/A.

-

Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. Journal of Fluorine Chemistry, 2005.

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Oakwood Chemical, N/A.

-

Synthetic Versatility of β-Alkoxyvinyl Trichloromethyl Ketones for Obtaining[1][6][7]Triazolo[1,5- a ]pyrimidines. Arkivoc, N/A.

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. LookChem, N/A.

-

US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles. Google Patents, N/A.

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem, N/A.

-

Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 2021.

-

2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal. Acta Crystallographica Section E: Structure Reports Online, 2011.

-

Synthetic route to 1, 2, 3 and 4. ResearchGate, N/A.

-

Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society, 1957.

-

Synthesis of 2-trifluoromethylpyrimidines 14 and 15. ResearchGate, N/A.

-

Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development, 2017.

-

Urea Solution Digest Protocol. Michigan State University, N/A.

-

THE REACTION BETWEEN UREA AND FORMALDEHYDE IN CONCENTRATED SOLUTIONS. CIA, N/A.

-

KINETIC EQUATION OF THE UREA-SYNTHESIS PROCESS. UreaKnowHow, N/A.

-

Reactivity of 4-tert-Butyldimethylsiloxy-1,2,3,6-tetrahydropyridines with Hydrazines. Molecules, 2006.

-

A Hydrazine-Free Wolff−Kishner Reaction Suitable for an Undergraduate Laboratory. Journal of Chemical Education, 2016.

-

(3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem, N/A.

Sources

- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship [frontiersin.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 9. CAS 120-73-0: Purine | CymitQuimica [cymitquimica.com]

Application Note: Divergent Synthesis of Trifluoromethylated Pharmaceuticals using 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction: The Strategic Role of the Trifluoromethyl Group

In modern pharmaceutical design, the strategic incorporation of the trifluoromethyl (–CF₃) group is a highly effective tactic for optimizing lead compounds. The –CF₃ moiety significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation sites, increases lipophilicity to improve cellular membrane permeability, and favorably modulates the binding affinity of adjacent functional groups through its strong electron-withdrawing nature[1].

To efficiently build these fluorinated architectures, 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (CAS: 120407-73-0) has emerged as a premier "push-pull" enone building block. It enables the regioselective synthesis of diverse CF₃-containing heterocycles—such as pyrazoles, pyrimidines, and pyridones—which are ubiquitous in FDA-approved drugs and advanced agrochemicals[2].

Mechanistic Rationale: The "Push-Pull" Enone System

As an Application Scientist, it is critical to understand why this specific building block outperforms alternatives like trifluoroacetyl enamines or highly volatile ethyl vinyl ethers.

4-Butoxy-1,1,1-trifluorobut-3-en-2-one features a highly electrophilic C2 carbonyl carbon (activated by the adjacent –CF₃ group) and a reactive C4 β-carbon (facilitated by the leaving-group ability of the butoxy moiety)[2]. This dual electrophilicity dictates its behavior in cyclocondensation reactions:

-

Regioselectivity: Soft nucleophiles (e.g., the primary amine of a substituted hydrazine) preferentially attack the C4 β-carbon first. This initiates an addition-elimination mechanism that displaces the butanol leaving group. Subsequent intramolecular cyclization occurs at the highly electrophilic C2 carbonyl, followed by dehydration to yield the aromatic heterocycle.

-

Stability vs. Reactivity: The butoxy enol ether provides an optimal thermodynamic balance. It is stable enough for long-term benchtop storage and large-scale handling, yet reactive enough to undergo cyclization under mild conditions without requiring harsh acid catalysts that could degrade sensitive pharmaceutical intermediates[2].

Reaction Workflow Visualization

Divergent synthesis of trifluoromethylated heterocycles from 4-butoxy-1,1,1-trifluorobut-3-en-2-one.

Validated Experimental Protocols

Protocol A: Synthesis of the Building Block (4-Butoxy-1,1,1-trifluorobut-3-en-2-one)

Causality: This reaction utilizes trifluoroacetic anhydride (TFAA) as the CF₃ source and butyl vinyl ether. Pyridine is strictly required as an acid scavenger to neutralize the trifluoroacetic acid byproduct, preventing the acid-catalyzed polymerization of the vinyl ether precursor[3].

-

Setup: In a flame-dried, nitrogen-purged 1L round-bottom flask, dissolve pyridine (29.9 g, 0.38 mol) and butyl vinyl ether (50.0 g, 0.38 mol) in 200 mL of anhydrous trichloromethane (chloroform).

-

Addition: Cool the mixture to 5°C using an ice-water bath. Dropwise, add trifluoroacetic anhydride (79.9 g, 0.38 mol) dissolved in 100 mL of trichloromethane over 60 minutes. Validation Check: Maintain the internal temperature below 10°C to prevent uncontrolled exothermic degradation.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 15 hours[3].

-

Workup: Quench the reaction by adding 300 mL of deionized water. Separate the organic layer, wash with saturated aqueous NaHCO₃ (2 x 150 mL) until CO₂ evolution ceases, and wash with brine (150 mL). Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purification: Distill the crude residue under vacuum to yield the pure enone as a pale yellow liquid.

Protocol B: Synthesis of 3-Trifluoromethylpyrazoles

Causality: Hydrazines react rapidly with the enone. Absolute ethanol is chosen as the solvent because it solubilizes both the polar hydrazine and the lipophilic enone, while mild heating drives the final dehydration step to aromatize the pyrazole ring.

-

Setup: Dissolve 4-butoxy-1,1,1-trifluorobut-3-en-2-one (10 mmol) in 20 mL of absolute ethanol.

-

Addition: Add the substituted hydrazine (e.g., phenylhydrazine, 10.5 mmol) dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours. Validation Check: Monitor completion via LC-MS; the intermediate hydrazone mass should completely transition to the dehydrated pyrazole mass [M-18].

-

Isolation: Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography (hexane/ethyl acetate) to obtain the 1-substituted-3-trifluoromethylpyrazole.

Protocol C: Synthesis of 4-Trifluoromethyl-2-pyridones

Causality: Trialkyl phosphonoacetates react via a Horner-Wadsworth-Emmons (HWE) condensation followed by cyclization. An alkali metal alkoxide (e.g., sodium ethoxide) is required to deprotonate the phosphonoacetate, creating the reactive carbanion[4].

-

Setup: Dissolve the enone (10 mmol) in anhydrous ethanol (25 mL) containing a catalytic amount of sodium ethoxide at 0–5°C.

-

HWE Reagent: Slowly add triethyl phosphonoacetate (10 mmol).

-

Base Addition: Dropwise, add a solution of sodium ethoxide (12 mmol) in ethanol, strictly maintaining the temperature below 10°C to prevent premature side reactions[4].

-

Cyclization: Stir for 1 hour at 0°C, then warm to room temperature and stir for an additional 12 hours.

-

Workup: Neutralize the mixture with 1M HCl to pH 6-7. Extract with dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the 4-trifluoromethyl-2-pyridone derivative.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected outcomes for the divergent synthesis of key pharmaceutical heterocycles using 4-Butoxy-1,1,1-trifluorobut-3-en-2-one.

| Target Heterocycle | Primary Reagent | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Primary Pharmaceutical Application |

| 3-Trifluoromethylpyrazole | Substituted Hydrazine | Ethanol | 78 (Reflux) | 2–4 | 75–90 | Anti-inflammatory agents, Kinase Inhibitors |

| 4-Trifluoromethylpyrimidine | Amidine / Guanidine | DMF / K₂CO₃ | 80–100 | 4–8 | 65–85 | CNS Agents, Antiviral therapeutics |

| 4-Trifluoromethyl-2-pyridone | Trialkyl phosphonoacetate | Ethanol / NaOEt | 0 to 25 | 12–15 | 60–80 | Agrochemicals, Safeners, Target modulators |

References

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI - Molecules URL

- Method for preparation of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones from 1,1,1-trifluoroacetone (WO2015197682A1)

- Pyridinecarboxamides, useful-plant-protecting composition comprising them and processes for their preparation and their use (US9102623B2)

- Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone (US20050288511A1)

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2015197682A1 - Method for preparation of 4-alkoxy-1,1,1-trifluorobut-3-en-2- ones from 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 3. US9102623B2 - Pyridinecarboxamides, useful-plant-protecting composition comprising them and processes for their preparation and their use - Google Patents [patents.google.com]

- 4. US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone - Google Patents [patents.google.com]

Application Note: Strategic Application of C-Nucleophiles in the Synthesis of Trifluoromethylated Scaffolds from 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

4-Butoxy-1,1,1-trifluorobut-3-en-2-one is a highly versatile fluorinated building block, prized for its dual electrophilic sites. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group activates both the carbonyl carbon (C2) and the β-vinylic carbon (C4) toward nucleophilic attack. This guide provides a comprehensive overview of the reaction of this enone with various carbon-centered nucleophiles. We will explore the underlying principles that govern the regioselectivity of these reactions—direct (1,2-) versus conjugate (1,4-) addition—and provide detailed, field-tested protocols for achieving desired synthetic outcomes. This document is intended to empower researchers to strategically employ this reagent in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical applications.

Introduction: The Synthetic Potential of a Fluorinated Workhorse

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy for enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] β-Alkoxyvinyl trifluoromethyl ketones, such as 4-Butoxy-1,1,1-trifluorobut-3-en-2-one, are particularly valuable synthons because they are shelf-stable precursors to 1,3-dicarbonyl systems and are primed for a variety of chemical transformations.[2][3]

The reactivity of this molecule is dominated by two competing electrophilic sites:

-

The Carbonyl Carbon (C2): Susceptible to direct nucleophilic attack (1,2-addition).

-

The β-Carbon (C4): Susceptible to conjugate nucleophilic attack (1,4-addition or Michael Addition).[4][5]

The choice of nucleophile and reaction conditions critically determines the reaction pathway, allowing for precise control over the final product architecture. This guide will focus on C-nucleophiles, which enable the formation of new carbon-carbon bonds, a cornerstone of molecular construction.

Controlling Regioselectivity: 1,2-Addition vs. 1,4-Conjugate Addition

The central challenge and opportunity in utilizing 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is controlling whether the C-nucleophile attacks the carbonyl carbon or the β-carbon of the double bond. This outcome is largely dictated by the Hard and Soft Acids and Bases (HSAB) principle.

-

1,2-Addition (Charge Control): Favored by "hard" nucleophiles. These are typically highly reactive, charge-dense reagents like organolithium compounds. The reaction is rapid and irreversible, occurring at the most positively charged atom, the carbonyl carbon.[3]

-

1,4-Addition (Orbital Control): Favored by "softer" nucleophiles. These include stabilized carbanions (e.g., malonates) and organocuprates. Grignard reagents and certain Lewis acid-activated systems can also be directed down this pathway.[3][6] This pathway leads to an enolate intermediate, which can then be protonated. A common subsequent step with this substrate is the elimination of the butoxy group to generate a new, more substituted α,β-unsaturated ketone.

The following diagram illustrates these competing pathways.

Caption: Competing reaction pathways for C-nucleophiles with the target enone.

Reactions with Organometallic Reagents

Organolithium Reagents: A Protocol for 1,2-Addition

Organolithium reagents are archetypal hard nucleophiles that reliably yield 1,2-addition products. The reaction must be conducted at low temperatures to prevent side reactions.

Expert Insight: The high reactivity of organolithiums, especially n-BuLi and t-BuLi, makes them highly pyrophoric.[7] Strict adherence to anhydrous, inert atmosphere techniques is not merely best practice; it is a critical safety requirement.[8] The low temperature (-78 °C) is essential to control the reaction's exothermicity and prevent decomposition of the starting material or product.

Protocol 1: Synthesis of 1,1,1-Trifluoro-4-butoxy-2-phenylpent-3-en-2-ol via 1,2-Addition

-

Materials:

-

4-Butoxy-1,1,1-trifluorobut-3-en-2-one

-

Phenyllithium (PhLi) solution in dibutyl ether (e.g., 1.8 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas line (Argon or Nitrogen)

-

Syringes and needles

-

Low-temperature bath (Dry ice/acetone, -78 °C)

-

-

Procedure:

-

Assemble the glassware hot from the oven under a positive pressure of inert gas.

-

Charge the flask with 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (1.0 equiv) and anhydrous THF.

-

Cool the stirred solution to -78 °C.

-

Slowly add the phenyllithium solution (1.1 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tertiary alcohol.

-

Grignard Reagents: A Protocol for 1,4-Addition and Elimination

Grignard reagents are generally considered harder than cuprates but softer than organolithiums. With β-alkoxyvinyl trifluoromethyl ketones, they typically react via a 1,4-addition mechanism, which is immediately followed by the elimination of the butoxy group to furnish a new trifluoromethyl-substituted enone.[3]

Expert Insight: The formation of Grignard reagents containing trifluoromethyl groups can be hazardous, as they may be thermally unstable and potentially explosive, especially upon solvent loss.[9][10][11] Whenever possible, use commercially available solutions or generate them at low temperatures and use them immediately. The Knochel procedure using i-PrMgCl for halogen-magnesium exchange is a safer alternative to generation from magnesium metal.[9]